Cas no 2225154-42-5 (2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid)

2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid structure
2225154-42-5 structure
商品名:2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid
CAS番号:2225154-42-5
MF:C7H7BF3NO2
メガワット:204.94
CID:5143687
PubChem ID:72213976

2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid 化学的及び物理的性質

名前と識別子

    • 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid
    • SMNYBZRQYASFJL-UHFFFAOYSA-N
    • (2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid
    • AB74881
    • 2225154-42-5
    • DB-400491
    • B-[2-Methyl-6-(trifluoromethyl)-4-pyridinyl]boronic acid
    • [2-METHYL-6-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID
    • インチ: 1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-6(12-4)7(9,10)11/h2-3,13-14H,1H3
    • InChIKey: SMNYBZRQYASFJL-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC(C(F)(F)F)=CC(B(O)O)=C1

計算された属性

  • せいみつぶんしりょう: 205.0521931g/mol
  • どういたいしつりょう: 205.0521931g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4Ų

2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903700-5mg
2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid
2225154-42-5 95%
5mg
¥898.20 2022-01-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903700-100mg
2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid
2225154-42-5 95%
100mg
¥8,280.00 2022-01-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903700-25mg
2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid
2225154-42-5 95%
25mg
¥2,970.00 2022-01-12

2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid 関連文献

2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acidに関する追加情報

Recent Advances in the Application of 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 2225154-42-5) in Chemical Biology and Pharmaceutical Research

2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 2225154-42-5) has emerged as a pivotal compound in recent chemical biology and pharmaceutical research. This boronic acid derivative is increasingly recognized for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in the synthesis of complex organic molecules, particularly in drug discovery and development. The trifluoromethyl and boronic acid functional groups confer unique reactivity and stability, making this compound a valuable building block for the construction of pharmacologically active molecules.

Recent studies have highlighted the role of 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid in the synthesis of novel kinase inhibitors. Kinases are a critical target class in oncology and inflammatory diseases, and the ability to efficiently modify the pyridine core with various substituents has enabled the rapid exploration of structure-activity relationships (SAR). For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this boronic acid in the synthesis of potent and selective JAK2 inhibitors, showcasing its versatility in medicinal chemistry applications.

In addition to its applications in small molecule drug discovery, 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid has found utility in the development of positron emission tomography (PET) radiotracers. The incorporation of fluorine-18 at the trifluoromethyl position has been explored as a strategy for creating novel imaging agents for neurological disorders. A recent preclinical study reported in ACS Chemical Neuroscience utilized this approach to develop a PET tracer for imaging neuroinflammation, demonstrating the compound's potential in diagnostic applications.

The stability and reactivity of 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid have also been the subject of mechanistic investigations. Advanced computational studies have provided insights into the electronic effects of the trifluoromethyl group on the boronic acid's reactivity in cross-coupling reactions. These findings, published in Organometallics (2024), have important implications for reaction optimization and the design of new boronic acid derivatives with enhanced properties.

From a synthetic chemistry perspective, recent innovations have focused on improving the scalability and sustainability of producing 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid. Green chemistry approaches, including continuous flow processes and catalyst recycling systems, have been successfully applied to its synthesis, as detailed in a 2024 Green Chemistry publication. These advances address the growing demand for this building block while minimizing environmental impact.

Looking forward, the unique properties of 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid position it as a key player in several emerging areas of pharmaceutical research. Its potential applications in targeted protein degradation (PROTACs) and covalent inhibitor design are currently under investigation, with preliminary results suggesting promising avenues for therapeutic development. As research continues to uncover new applications for this versatile compound, its importance in chemical biology and drug discovery is expected to grow significantly in the coming years.

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